3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one - 51924-56-2

3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one

Catalog Number: EVT-3108382
CAS Number: 51924-56-2
Molecular Formula: C11H13NO2
Molecular Weight: 191.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Claisen-Schmidt Condensation: This reaction is frequently employed for synthesizing chalcones, which can serve as precursors to cyclohexenone derivatives [, ].
  • Domino Reactions: Proline-catalyzed domino reactions have been reported for efficient synthesis of substituted cyclohexenones from simple starting materials like acetone and aromatic aldehydes [, ].
  • Gold(I)-Catalyzed Reactions: Gold(I) catalysts have been successfully utilized in cycloisomerization and rearrangement reactions leading to specific cyclohexenone derivatives [].
Molecular Structure Analysis
  • X-ray Crystallography: This technique is widely used to determine the three-dimensional structure of cyclohexenone derivatives, providing insights into their conformations, bond lengths, and intermolecular interactions [, , , , , ].
  • NMR Spectroscopy: NMR studies are employed to investigate molecular dynamics, tautomerism, and hydrogen bonding patterns in cyclohexenone derivatives in solution [].
Chemical Reactions Analysis
  • Keto-Enol Tautomerism: Some cyclohexenone derivatives exhibit keto-enol tautomerism, which can significantly influence their reactivity [, ].
  • Cycloaddition Reactions: Cyclohexenones can participate in various cycloaddition reactions, including [2+2] photocycloadditions, to form complex cyclic structures [].
  • Heterocyclization Reactions: Cyclohexenones can serve as building blocks for synthesizing heterocyclic compounds like dihydropyrimidines through reactions with guanidine [].

Biological Activity of Cyclohexenone Derivatives

  • Antimalarial Activity: Some amino chalcone and dihydroquinolone derivatives derived from cyclohexenones have shown promising in vitro antimalarial activity [].
  • Analgesic Activity: Substituted chalcones with electron-withdrawing groups have demonstrated potential analgesic activity in animal models [].
  • Cytotoxicity: Certain cyclohexenone derivatives have exhibited cytotoxic effects on cancer cell lines, warranting further investigation for potential anticancer applications [, ].

(E)-6-Acetyl-3-(2-hydroxy-5-methylphenyl)-5-styrylcyclohex-2-en-1-one

  • Compound Description: This compound is a cyclohexenone derivative of (2E,4E)-1-(2-hydroxy-5-methylphenyl)-5-phenyl-2,4-pentadiene-1-one (chalcone). It exhibits keto-enol tautomerism, confirmed by NMR spectroscopy and chemical methods. The free energy of activation for this tautomerism has also been calculated [].

5,5-Dimethyl-3-[(5-phenyl-1H-pyrazol-3-yl)amino]cyclohex-2-en-1-one

  • Compound Description: This compound features a cyclohex-2-en-1-one core with a 5,5-dimethyl substitution and a (5-phenyl-1H-pyrazol-3-yl)amino group at the 3-position. It displays a tendency to form intricate three-dimensional networks through intermolecular and intramolecular hydrogen bonding involving strong and weak hydrogen bonds [].

3-Amino-5,5-dimethyl-2-[(E)-2-nitroethenyl]cyclohex-2-en-1-one

  • Compound Description: This compound is characterized by a cyclohexene ring adopting an envelope conformation. It forms supramolecular layers through N—H⋯O hydrogen bonds and weaker C—H⋯O interactions, arranging these layers parallel to the (01) plane in the crystal structure [].

3-Hydroxy-2-[(2E)-1-(2-hydroxy-6-oxocyclohex-1-en-1-yl)-3-(2-methoxyphenyl)prop-2-en-1-yl]cyclohex-2-en-1-one

  • Compound Description: This compound is a xanthene derivative with two cyclohexenone rings. The structure is characterized by intramolecular O—H⋯O hydrogen bonds between the hydroxy and carbonyl oxygen atoms on each ring. Additionally, intermolecular C—H⋯O hydrogen bonds connect the molecules into layers within the crystal lattice [].

2-(But-3-en-2-yl)-3-hydroxy-6,6-dimethylcyclohex-2-en-1-ones

  • Compound Description: This class of compounds is synthesized via iridium-catalyzed allylic enolization of 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one, utilizing an unsymmetrical 4,4-dimethylcyclohexane-1,3-dione. The reaction proceeds under mild conditions with excellent chemo-, regio-, and enantioselectivity, attributed to the presence of the quaternary carbon and optimized reaction conditions [].

2-Phenyl-2,3-dihydroquinolin-4(1H)-one (DHQ 2) and 2-(4-Methoxyphenyl)-2,3-dihydroquinolin-4(1H)-one (DHQ 4)

  • Compound Description: These dihydroquinolone derivatives were synthesized through the intramolecular cyclization of substituted amino chalcones. Both compounds demonstrated excellent antimalarial activity against Plasmodium falciparum, with IC50 values of 3.125 and 1.56 μg/mL, respectively [].

(E)-3-(2-amino-4,6dichloropyrimidin-5-yl)-1-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one

  • Compound Description: This substituted chalcone derivative exhibits notable analgesic activity in the acetic-acid-induced writing model in Swiss albino rats, achieving a 40.12% reduction in writhing after 3 hours [].

3,5,5-Trimethyl-4-(2-butenylidene)cyclohex-2-en-1-one

  • Compound Description: This compound is a significant component of Burley tobacco flavor. It's synthesized from the acetylenic diol 2, derived from the reaction of but-3-yn-2-ol dianion with 2,6,6-trimethyl-4,4-ethylenedioxy-cyclohex-2-en-1-one (1), followed by LiAlH4 reduction and hydrolysis [].

(1R)- and (1S)-tert-butyl-(4-oxocyclopent-2-en-1-yl)carbamate

  • Compound Description: These enantiomers are synthesized from (S)-4-[(tert-butyldimethylsilyl)oxy]cyclopent-2-en-1-one (3) using Mitsunobu reactions with di-tert-butyl iminodicarbonate [].

2,2′-[(2-Nitrophenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-enone) (I)

Ethyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (II)

Ethyl 4-(anthracen-9-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (III)

  • Compound Description: These three compounds illustrate the diversity achievable in synthesizing complex molecules using building blocks like 3-hydroxy-cyclohex-2-en-1-one and hexahydroquinoline [].

3-Aryl-2-[(4-methylphenyl)sulfonyl]-2-azabicyclo[2.2.2]octan-5-one

  • Compound Description: This compound is an abnormal Baylis-Hillman adduct formed during the reaction of N-benzylidene-4-methyl-benzenesulfonamide with cyclohex-2-en-1-one in the presence of PBu3 or DBU [].

(Z)-4,4,4-Trifluoro-3-((2-hydroxyphenyl)amino)-1-(thiophen-2-yl)but-2-en-1-one

  • Compound Description: This compound exemplifies the structural diversity achievable through modifications and substitutions on the basic but-2-en-1-one scaffold [].

(E)-1-(4-Aminophenyl)-3-phenylprop-2-en-1-one

  • Compound Description: This amino chalcone derivative shows moderate cytotoxicity against the cervical cancer cell line (HeLa) []. This compound previously demonstrated activity against the breast cancer cell line T47D.

(E)-1-(4-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one

  • Compound Description: This compound serves as a precursor for the synthesis of pyrazoline derivatives that exhibit moderate to potent activity against various bacterial species and Candida albicans [].

N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one

  • Compound Description: This entry refers to both (R) and (S) enantiomers of N-Boc-protected 4-amino cyclopent-2-en-1-one. These compounds are valuable intermediates in organic synthesis, particularly in the construction of complex molecules [].

3-(3-Nitroanilino)cyclohex-2-en-1-one

  • Compound Description: This compound was unexpectedly obtained during the co-crystallization of m-nitroaniline with 1,3-cyclohexanedione. It comprises a nitroanilino moiety and a cyclic α,β-unsaturated ketone moiety [].

5-Substituted-3-methylcyclohex-2-en-1-ones

  • Compound Description: This class of compounds is synthesized via a five-step domino reaction catalyzed by secondary amines, such as L-proline. The reaction involves acetone and aromatic aldehydes as starting materials and yields 5-substituted-3-methylcyclohex-2-en-1-ones [, ].

3-exo-Aroylhexahydroindoles

  • Compound Description: These compounds are synthesized via a two-step process involving gold(I)-catalyzed cycloisomerization of cis-4-[N-Tosyl-N-(3-arylprop-2-ynyl)amino]cyclohex-2-en-1-ols, followed by base treatment. This approach offers a stereoselective route to 3-exo-aroylhexahydroindoles in good yields [].

5,5-Dimethyl-3-(3-methylbut-3-en-1-ynyl)cyclohex-2-en-1-one (1d)

  • Compound Description: This compound undergoes photochemical reactions, including photodimerization and [6+4] cycloaddition with 2,3-dimethylbuta-1,3-diene, leading to the formation of various cyclic compounds [].

2-Methyl-3-(cis,cis-penta-1,3-dienyl)cyclohex-2-en-1-one

  • Compound Description: This triene undergoes a stereospecific, non-concerted cyclization reaction, highlighting the potential of such systems in organic synthesis [].

(E)-3-{2-amino-4-ethoxy-6-[N-(4-methoxyphenyl)-N-methylamino]pyrimidin-5-yl}-1-phenylprop-2-en-1-one

  • Compound Description: This compound exhibits an almost perfect boat conformation in its pyrimidine ring, and its bond distances suggest polarization of the molecular-electronic structure. It forms chains of edge-fused R2(4)(8) and R2(2)(20) rings via independent N—H⋯O hydrogen bonds [].

3-[(2-Hydroxyphenyl)amino]-1,3-diphenylprop-2-en-1-one

  • Compound Description: This compound is synthesized by the condensation of dibenzoylmethane and 2-aminophenol in the presence of p-TsOH. The crystal structure reveals that molecules are linked by intermolecular O—H⋯O=C hydrogen bonds and intramolecular N—H⋯O bonds, forming centrosymmetric R22(14) dimers [].

1-((2S,5R)-5-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidin-1-yl)prop-2-en-1-one (PF-06651600)

  • Compound Description: PF-06651600 is a potent and selective Janus Kinase 3 (JAK3) inhibitor. Its specificity is achieved through covalent interaction with a unique cysteine residue in JAK3, Cys-909. This compound has shown efficacy in vivo and entered clinical trials due to its favorable safety profile [].

1-(3-(4-amino-5-(7-methoxy-5-methylbenzo[b]thiophen-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)pyrrolidin-1-yl)prop-2-en-1-one

  • Compound Description: This compound displays distinct inhibitory activities depending on its chirality, with the S-enantiomer being significantly more potent against fibroblast growth factor receptor 4 (FGFR4) than its R-counterpart. This difference in potency is attributed to the specific interactions and conformational changes induced by each enantiomer within the FGFR4 active site [].

3-(2-Amino-5-nitroanilino)-5,5-dimethylcyclohex-2-en-1-one 0.25-hydrate

  • Compound Description: The asymmetric unit of this compound consists of two independent organic molecules and a water molecule. The cyclohexene rings within the molecules adopt envelope conformations, with the flap atoms pointing in opposite directions. The crystal structure reveals a three-dimensional network formed through N—H⋯O and C—H⋯O hydrogen bonds between adjacent molecules, as well as weak π–π aromatic stacking interactions [].

5-(4-Methylphenyl)-3-[(E)-2-(4-methylphenyl)ethenyl]cyclohex-2-en-1-one

  • Compound Description: In this compound, the dihedral angle between the benzene rings is 53.55(7)°. Weak C—H⋯O interactions play a role in directing the packing arrangement, leading to the formation of sheets parallel to the (020) plane [].

4,5,9,10-Tetrahydrocycloocta[1,2-c;5,8-c’]dithiophene, hydrazone of 5-methylidene-3-methyldihydrothiophen-2-one, and 1-amino-2-(propynylsulfanylpropenylsulfanyl)-3,5-dimethylpyrrole.

  • Compound Description: These compounds are formed through the heterocyclization of bis(2-chloroprop-2-en-1-yl)sulfide in a hydrazine hydrate–alkali environment. This reaction offers a pathway to access various thiophene and pyrrole derivatives, highlighting the versatility of this approach [].

(6Z)-3,5-Bis(4-fluorophenyl)-6-(1-hydroxyethylidene)cyclohex-2-en-1-one

  • Compound Description: The cyclohex-2-en-1-one ring in this compound adopts a distorted envelope conformation. The two fluorophenyl rings are oriented at an angle of 77.3(3)° with respect to each other. The structure is stabilized by weak C—H⋯O intermolecular interactions, forming a two-dimensional network in the (011) plane [].

3-[(2-Hydroxyphenyl)amino]-1-phenylbut-3-en-1-one ethanol solvate

  • Compound Description: This compound is synthesized by reacting benzoylacetone with 2-aminophenol in ethanol. Its enaminone structure is stabilized by a strong intramolecular N—H⋯O=C hydrogen bond. Additionally, intermolecular O—H⋯O hydrogen bonds between the enaminone and the ethanol solvent molecule form a one-dimensional infinite chain along the [] direction in the crystal structure [].

(E)-1-(4-Aminophenyl)-3-(2-chlorophenyl)prop-2-en-1-one

  • Compound Description: This chalcone derivative adopts an E configuration and exhibits non-planarity due to the twist between the two rings. The crystal structure reveals one-dimensional infinite chains formed through N—H⋯O interactions along the c axis and one-dimensional zigzag chains down the b axis. These interactions create two-dimensional extended networks parallel to the bc plane [].

Properties

CAS Number

51924-56-2

Product Name

3-[(2-Furylmethyl)amino]cyclohex-2-en-1-one

IUPAC Name

3-(furan-2-ylmethylamino)cyclohex-2-en-1-one

Molecular Formula

C11H13NO2

Molecular Weight

191.23

InChI

InChI=1S/C11H13NO2/c13-10-4-1-3-9(7-10)12-8-11-5-2-6-14-11/h2,5-7,12H,1,3-4,8H2

InChI Key

RNLWSMSZXYXHFX-UHFFFAOYSA-N

SMILES

C1CC(=CC(=O)C1)NCC2=CC=CO2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.